4-(2-(Furan-2-yl)-4-tosyloxazol-5-yl)-2,6-dimethylmorpholine
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Overview
Description
4-(2-(Furan-2-yl)-4-tosyloxazol-5-yl)-2,6-dimethylmorpholine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a furan ring, an oxazole ring, and a morpholine ring, making it a unique structure with potential applications in various fields of science and industry. The presence of these heterocyclic rings imparts significant chemical reactivity and biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Furan-2-yl)-4-tosyloxazol-5-yl)-2,6-dimethylmorpholine typically involves multiple steps, starting with the preparation of the furan and oxazole intermediates. One common method involves the reaction of furan-2-carboxylic acid with thionyl chloride to form furan-2-carbonyl chloride. This intermediate is then reacted with an appropriate amine to form the furan-2-yl amide. The oxazole ring is introduced through a cyclization reaction involving a tosyl-protected amino alcohol and a suitable dehydrating agent .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(2-(Furan-2-yl)-4-tosyloxazol-5-yl)-2,6-dimethylmorpholine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The oxazole ring can be reduced to form oxazoline derivatives.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Oxazoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-(Furan-2-yl)-4-tosyloxazol-5-yl)-2,6-dimethylmorpholine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(2-(Furan-2-yl)-4-tosyloxazol-5-yl)-2,6-dimethylmorpholine involves its interaction with specific molecular targets and pathways. The furan and oxazole rings can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-(Furan-2-yl)-4-(4-methoxyphenyl)butan-2-one
- 4-(Furan-2-yl)-4-(2-methoxyphenyl)butan-2-one
- 5-(Furan-2-yl)-1,3,4-oxadiazole derivatives
Uniqueness
4-(2-(Furan-2-yl)-4-tosyloxazol-5-yl)-2,6-dimethylmorpholine is unique due to the presence of the tosyl-protected oxazole ring, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
4-[2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]-2,6-dimethylmorpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-13-6-8-16(9-7-13)28(23,24)19-20(22-11-14(2)26-15(3)12-22)27-18(21-19)17-5-4-10-25-17/h4-10,14-15H,11-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTUMSOYNCZQIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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